molecular formula C25H26N4O2 B13775295 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate CAS No. 63467-19-6

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate

Cat. No.: B13775295
CAS No.: 63467-19-6
M. Wt: 414.5 g/mol
InChI Key: JWGCHIPZBXVFQZ-UHFFFAOYSA-N
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Description

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a dicyanovinyl group, and a carbanilate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dicyanovinyl group through a Knoevenagel condensation reaction. The final step involves the formation of the carbanilate moiety via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the dicyanovinyl group into amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a fluorescent probe for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate exerts its effects involves interactions with specific molecular targets. The dicyanovinyl group can participate in electron transfer processes, while the quinoline core may interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate stands out due to its combination of a quinoline core and a dicyanovinyl group, which imparts unique electronic properties. This makes it particularly valuable for applications in materials science and as a potential therapeutic agent.

Properties

CAS No.

63467-19-6

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[6-(2,2-dicyanoethenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate

InChI

InChI=1S/C25H26N4O2/c1-18-15-25(2,3)29(11-12-31-24(30)28-21-7-5-4-6-8-21)23-10-9-19(14-22(18)23)13-20(16-26)17-27/h4-10,13-14,18H,11-12,15H2,1-3H3,(H,28,30)

InChI Key

JWGCHIPZBXVFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C

Origin of Product

United States

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